molecular formula C13H24N2O2 B2652286 tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate CAS No. 1330763-80-8

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate

Cat. No.: B2652286
CAS No.: 1330763-80-8
M. Wt: 240.347
InChI Key: CRPYYLHVOGOQHZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate is a carbamate-protected amine featuring a cyclopropane ring fused to a piperidine moiety. This compound is structurally characterized by the tert-butyl carbamate group (-Boc) attached to a nitrogen atom on the cyclopropane ring, which is itself bonded to a piperidin-3-yl substituent. The Boc group serves as a protective moiety for amines during synthetic processes, enabling selective reactivity in multi-step organic syntheses.

Properties

IUPAC Name

tert-butyl N-(1-piperidin-3-ylcyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-7-13)10-5-4-8-14-9-10/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPYYLHVOGOQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted carbamates .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that this compound exhibits significant biological activity, particularly in modulating protein functions. Its mechanism of action may involve interactions with specific molecular targets such as receptors or enzymes, potentially inhibiting or enhancing their activity. This capability suggests its utility in therapeutic contexts, particularly in conditions where modulation of these targets is beneficial.

Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of tert-butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate against amyloid-beta-induced toxicity in astrocytes. Results indicated a significant increase in cell viability when treated with the compound alongside amyloid-beta peptides, suggesting a protective mechanism against neurotoxicity .

Pharmacology

Biological Activity
The compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease . Additionally, preliminary studies suggest that tert-butyl carbamate derivatives exhibit antioxidant properties by reducing oxidative stress markers in vitro.

Inflammatory Response Modulation
Research has highlighted that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6) in cell cultures exposed to amyloid-beta aggregates, indicating potential anti-inflammatory properties .

Synthetic Applications

Synthesis Methods
The synthesis of this compound typically involves several key reactions that may utilize various catalysts and reaction conditions to optimize yield and selectivity. The synthetic routes often include the formation of the piperidine ring followed by coupling reactions with the cyclopropyl moiety .

Synthesis Step Description
Step 1Formation of piperidine derivative
Step 2Coupling with cyclopropyl carbamate
Step 3Purification and characterization

Research Applications

Biochemical Studies
Due to its unique structure, this compound serves as a valuable tool in both academic and industrial research settings. Studies on its interactions with biological targets have revealed effective binding to certain receptors and enzymes, leading to significant changes in cellular signaling pathways .

Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. These include:

Compound Name Structural Features Potential Applications
Compound APiperidine ringNeuroprotective agents
Compound BCyclopropane moietyAntioxidant properties

These compounds illustrate the diversity within this chemical class while highlighting the unique structural features of this compound that may confer distinct biological properties and therapeutic potentials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The piperidinyl group can interact with biological receptors or enzymes, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate, emphasizing differences in substituents, molecular weights, and applications:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-fluorophenyl on cyclopropane 251.3 Intermediate in drug synthesis; white solid
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidin-2-yl on pyrrolidine 264.32 Pharmaceutical building block; high purity
tert-Butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate 3-aminopropyl chain on cyclopropane 182.32 Potential for functionalization in peptide synthesis
(R)-tert-Butyl cyclopropyl(piperidin-3-yl)carbamate (CAS: 250275-26-4) Stereoisomeric variation at piperidine 254.35 (calculated) Chiral intermediate in asymmetric synthesis
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate Aminopropanoyl-piperidine-cyclopropane hybrid 311.42 High-purity building block for drug discovery

Structural Analysis

  • Cyclopropane Modifications: The substitution on the cyclopropane ring significantly impacts reactivity and biological activity.
  • Piperidine vs. Pyrrolidine : Replacing piperidine with pyrrolidine (as in the pyrimidin-2-yl derivative) reduces ring size, altering conformational flexibility and hydrogen-bonding capacity, which may influence target selectivity in drug design .
  • Stereochemistry : Stereoisomers like (R)- and (S)-tert-Butyl cyclopropyl(piperidin-3-yl)carbamate (CAS: 250275-26-4 and 250275-25-3) demonstrate the importance of chirality in pharmacological activity, with enantiomers often exhibiting divergent binding affinities .

Physicochemical Properties

  • Solubility and Stability: The tert-butyl group in all analogs confers steric protection to the carbamate, enhancing stability under acidic conditions. However, substituents like the 3-aminopropyl chain () introduce polar functional groups, improving aqueous solubility compared to aromatic or heterocyclic substitutions .

Biological Activity

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate (CAS No. 1330763-80-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The chemical formula for this compound is C13H24N2O2. Its structure features a tert-butyl group linked to a piperidin-3-yl cyclopropyl moiety through a carbamate functional group. This configuration is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of piperidine have shown improved cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells, surpassing the effectiveness of standard treatments like bleomycin . The structure of these compounds allows for better interaction with protein binding sites, enhancing their therapeutic potential.

Enzyme Inhibition

Inhibitory activity against specific enzymes has been a focal point in assessing the biological activity of this compound. Research shows that piperidine derivatives can act as inhibitors for various targets, including cholinesterases and monoamine oxidase B, which are critical in neurodegenerative diseases . The presence of the piperidine ring is essential for achieving selectivity and potency in these interactions.

Case Study 1: Synthesis and Stability Evaluation

A study focused on the synthesis of peptidomimetic inhibitors highlighted the importance of structural modifications in enhancing stability and potency. The introduction of cyclopropyl groups into the structure improved binding affinity and reduced degradation rates under physiological conditions . This emphasizes the relevance of this compound as a scaffold for developing more effective therapeutic agents.

Case Study 2: Antiparasitic Activity

Another significant area of research involves evaluating the antiparasitic properties of compounds related to this compound. For example, certain derivatives have demonstrated efficacy against Cryptosporidium species, showcasing their potential in treating parasitic infections . The mechanism involved distinct pathways compared to other known antiparasitic agents, indicating a unique mode of action.

Research Findings

Study Compound Biological Activity Findings
PeptidomimeticsCaspase-1 InhibitionImproved stability and potency with cyclopropyl modifications.
Piperidine DerivativesAnticancer ActivityEnhanced cytotoxicity against FaDu cells; better binding interactions.
Related CompoundsAntiparasitic ActivityEffective against Cryptosporidium; unique mechanism of action.

Q & A

Q. What is the recommended synthetic route for tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate?

A multi-step synthesis is typically employed, starting with cyclopropane derivatives and piperidine precursors. For example:

  • Step 1 : Cyclopropane ring formation via [2+1] cycloaddition or alkylation of a ketone with a dihaloalkane.
  • Step 2 : Introduction of the piperidine moiety using coupling agents (e.g., EDC/HOBt) under inert conditions.
  • Step 3 : Protection of the amine group with tert-butyl carbamate (Boc) via reaction with Boc anhydride in the presence of a base like DMAP .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over- or under-protection of reactive sites.

Q. What are the optimal storage conditions to ensure the compound’s stability?

Store in tightly sealed glass containers under inert gas (e.g., argon) at 2–8°C in a dry environment. Protect from light and moisture to prevent hydrolysis of the Boc group. Avoid proximity to oxidizing agents or strong acids, which may degrade the cyclopropane ring .

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to quantify purity (>98% by area normalization) .
  • NMR Spectroscopy : Confirm structure via 1H/13C NMR. Key signals include tert-butyl protons at ~1.4 ppm and cyclopropane protons at 0.8–1.2 ppm .
  • LC-MS : Detect molecular ion peaks (e.g., [M+H]+) and rule out impurities .

Advanced Research Questions

Q. How can researchers address solubility limitations in aqueous buffers during biological assays?

  • Co-solvent Systems : Use DMSO (≤10% v/v) or ethanol to pre-dissolve the compound before dilution in PBS .
  • Derivatization : Introduce polar groups (e.g., hydroxyls via oxidation) to the cyclopropane ring to enhance hydrophilicity .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .

Q. What strategies are effective for achieving regioselective functionalization of the cyclopropane ring?

  • Directing Groups : Attach a nitro or ester group to the cyclopropane ring to guide cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Catalytic Systems : Use Pd-catalyzed C–H activation to functionalize specific positions without ring opening .
  • Protection-Deprotection : Temporarily block reactive sites (e.g., piperidine nitrogen) to direct functionalization to the cyclopropane .

Q. How should contradictory biological activity data across studies be systematically analyzed?

  • Structural Confirmation : Verify compound identity and purity via X-ray crystallography or 2D NMR to rule out isomer contamination .
  • Assay Conditions : Compare buffer pH, temperature, and solvent systems, as these may alter binding affinity to biological targets .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile differences in reported IC50 values .

Q. What computational methods are suitable for predicting the reactivity of the piperidine and cyclopropane moieties?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., cyclopropane strain energy ~27 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) to prioritize synthetic modifications .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties .

Q. How can degradation products be identified and quantified under accelerated stability testing conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks .
  • LC-HRMS : Identify degradation products (e.g., de-Boc derivatives or ring-opened byproducts) via high-resolution mass spectrometry .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions .

Key Methodological Notes

  • Safety : Always handle under fume hoods with nitrile gloves and lab coats due to potential respiratory irritation .
  • Data Reproducibility : Document solvent batches and reaction temperatures meticulously, as minor variations can significantly impact yields .

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